molecular formula C21H32O B14408540 1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol CAS No. 85547-08-6

1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol

Cat. No.: B14408540
CAS No.: 85547-08-6
M. Wt: 300.5 g/mol
InChI Key: GJCVKXZWLSUSGU-UHFFFAOYSA-N
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Description

1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol is an organic compound that belongs to the class of substituted cyclohexanes. This compound features a cyclohexane ring substituted with a phenyl group and a propylcyclohexyl group, making it a complex molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Propylcyclohexyl Group: The initial step involves the alkylation of cyclohexanone with propyl bromide in the presence of a strong base such as sodium hydride to form 4-propylcyclohexanone.

    Addition of the Phenyl Group: The next step involves the addition of a phenyl group to the cyclohexanone derivative. This can be achieved through a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst such as aluminum chloride.

    Reduction to Alcohol: The final step involves the reduction of the ketone group to an alcohol. This can be achieved using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl and propyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of 1-Phenyl-4-(4-propylcyclohexyl)cyclohexanone.

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of halogenated derivatives such as brominated or chlorinated compounds.

Scientific Research Applications

1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of substituted cyclohexanes.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol involves its interaction with specific molecular targets. The phenyl and propylcyclohexyl groups can interact with various enzymes and receptors, influencing their activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclohexanol: A simpler analog with only a phenyl group attached to the cyclohexane ring.

    4-Propylcyclohexanol: A compound with only a propyl group attached to the cyclohexane ring.

    1-Phenyl-4-(4-methylcyclohexyl)cyclohexan-1-ol: A similar compound with a methyl group instead of a propyl group.

Uniqueness

1-Phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol is unique due to the presence of both a phenyl group and a propylcyclohexyl group, which confer distinct chemical and physical properties. This combination of substituents makes it a valuable compound for studying the effects of steric and electronic factors on chemical reactivity and stability.

Properties

CAS No.

85547-08-6

Molecular Formula

C21H32O

Molecular Weight

300.5 g/mol

IUPAC Name

1-phenyl-4-(4-propylcyclohexyl)cyclohexan-1-ol

InChI

InChI=1S/C21H32O/c1-2-6-17-9-11-18(12-10-17)19-13-15-21(22,16-14-19)20-7-4-3-5-8-20/h3-5,7-8,17-19,22H,2,6,9-16H2,1H3

InChI Key

GJCVKXZWLSUSGU-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)(C3=CC=CC=C3)O

Origin of Product

United States

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